molecular formula C14H10O3 B1306156 4-(4-formylphenyl)benzoic Acid CAS No. 70916-98-2

4-(4-formylphenyl)benzoic Acid

Cat. No.: B1306156
CAS No.: 70916-98-2
M. Wt: 226.23 g/mol
InChI Key: JCEAFZUEUSBESW-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)benzoic acid, also known as 4-carboxybenzaldehyde, is an organic compound with the molecular formula C8H6O3. It is a derivative of benzoic acid where a formyl group is attached to the para position of the benzene ring. This compound is known for its high thermal stability and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Formylphenyl)benzoic acid can be synthesized through the oxidation of aldehydes using copper(II) acetylacetonate (Cu(acac)2) and oxygen. The reaction involves flushing a reaction vessel with oxygen, adding Cu(acac)2 and sodium hydroxide (NaOH), and then introducing 1,4-benzenedicarboxaldehyde (terephthalaldehyde) to the reaction vessel .

Industrial Production Methods: For industrial production, this compound is synthesized by first converting terephthalic acid to p-carboxybenzoyl chloride, followed by reduction treatment to obtain the final product. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form terephthalic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products:

Scientific Research Applications

4-(4-Formylphenyl)benzoic acid has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-formylphenyl)benzoic acid involves its ability to undergo various chemical reactions due to the presence of both formyl and carboxyl functional groups. These groups allow the compound to participate in condensation reactions, forming new bonds and structures. In biological systems, it targets specific enzymes and receptors, such as the dengue virus protease and human glucagon receptor, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    4-Carboxybenzaldehyde: Similar in structure but lacks the additional phenyl group.

    Terephthalaldehydic acid: Another derivative of benzoic acid with similar properties.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a formyl group.

Uniqueness: 4-(4-Formylphenyl)benzoic acid is unique due to its dual functional groups (formyl and carboxyl) on the benzene ring, which provide versatility in chemical reactions and applications. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4-(4-formylphenyl)benzoic acid, also known as p-formylphenyl benzoate, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H10_{10}O3_{3}, with a molecular weight of approximately 226.23 g/mol. Its structure consists of a benzoic acid moiety with a formyl group on the para position of a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Studies

A notable study explored the synthesis of various derivatives of benzoic acid, including those structurally related to this compound. The results indicated significant antimicrobial activity against multidrug-resistant strains:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
2-Fluoro-4-(4-formylphenyl)benzoic acidA. baumannii16 µg/mL
3-Fluoro-4-(4-formylphenyl)benzoic acidE. coli64 µg/mL

These findings underscore the potential utility of this compound in developing new antimicrobial agents .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation assessed the efficacy of various benzoic acid derivatives against clinical isolates of MRSA. Among these, derivatives closely related to this compound demonstrated notable growth inhibition at low concentrations, suggesting their potential as therapeutic agents .
  • Anti-inflammatory Mechanisms :
    Another study highlighted the anti-inflammatory properties of similar compounds, noting their ability to suppress TNF-alpha and IL-6 production in macrophages. This suggests that this compound may also exert similar effects, warranting further investigation into its mechanisms .

Research Findings

Research has begun to elucidate the specific mechanisms through which this compound exerts its biological effects:

  • Mechanism of Action : Preliminary investigations indicate that this compound may interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.
  • Cellular Pathways : The compound has been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspase activation .

Properties

IUPAC Name

4-(4-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEAFZUEUSBESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383352
Record name 4-(4-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70916-98-2
Record name 4-(4-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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